molecular formula C16H15Br2NNaO2 B15198295 4-(3,5-Dibromo-4-hydroxyphenyl)imino-5-methyl-2-propan-2-yl-1-cyclohexa-2,5-dienone; sodium

4-(3,5-Dibromo-4-hydroxyphenyl)imino-5-methyl-2-propan-2-yl-1-cyclohexa-2,5-dienone; sodium

Cat. No.: B15198295
M. Wt: 436.09 g/mol
InChI Key: YRNOSWRFVURKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromophenolindothymol sodium salt is an organic reagent used for the qualitative or quantitative determination of chemical elements. It is also used for the separation, enrichment, and identification of hidden organic compounds . This compound is known for its distinctive properties and applications in various scientific fields.

Properties

Molecular Formula

C16H15Br2NNaO2

Molecular Weight

436.09 g/mol

InChI

InChI=1S/C16H15Br2NO2.Na/c1-8(2)11-7-14(9(3)4-15(11)20)19-10-5-12(17)16(21)13(18)6-10;/h4-8,21H,1-3H3;

InChI Key

YRNOSWRFVURKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Br)O)Br)C(C)C.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromophenolindothymol sodium salt typically involves the bromination of phenolindothymol under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of 2,6-Dibromophenolindothymol sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified through crystallization or other separation techniques to obtain the final compound with the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromophenolindothymol sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromophenolindothymol sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromophenolindothymol sodium salt involves its interaction with specific molecular targets and pathways. The compound acts as an electron acceptor or donor in redox reactions, leading to changes in the oxidation state of the target molecules. This property is exploited in various analytical and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenolindothymol sodium salt
  • 2,6-Diiodophenolindothymol sodium salt
  • 2,6-Difluorophenolindothymol sodium salt

Uniqueness

2,6-Dibromophenolindothymol sodium salt is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its chlorinated, iodinated, and fluorinated counterparts, the brominated compound exhibits different reactivity and stability, making it suitable for specific applications.

Biological Activity

The compound 4-(3,5-Dibromo-4-hydroxyphenyl)imino-5-methyl-2-propan-2-yl-1-cyclohexa-2,5-dienone; sodium (CAS No. 5415-31-6) is a complex organosodium compound characterized by its unique molecular structure, which includes a cyclohexadienone backbone and various functional groups. This article provides a detailed overview of the biological activity associated with this compound, exploring its potential applications in pharmacology and biochemistry.

Molecular Structure and Properties

The molecular formula for this compound is C16H15Br2NNaO2C_{16}H_{15}Br_{2}NNaO_{2}, with a molecular weight of 436.09 g/mol. The presence of bromine atoms and the hydroxyphenyl group suggests potential biological interactions that merit investigation.

1. Anticancer Activity

Research indicates that compounds similar to Schiff bases exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that Schiff bases derived from different aldehydes can inhibit cell proliferation through mechanisms such as apoptosis and DNA binding . The presence of bromine in the structure may enhance these effects due to increased electron-withdrawing properties.

2. Antimicrobial Properties

Schiff bases have also been reported to possess antimicrobial activity against a range of bacterial strains. The interaction between the metal complexes formed by these compounds and bacterial DNA has been a focal point in understanding their mode of action . Given the structural similarities, it is plausible that our compound may exhibit similar antimicrobial properties.

3. Antioxidant Activity

The antioxidant potential of related compounds has been documented, suggesting that this sodium derivative may also exhibit protective effects against oxidative stress by scavenging free radicals . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role in tumor progression.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of various Schiff bases:

StudyFindings
Cytotoxicity Assessment Compounds similar to our focus compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
DNA Binding Studies Research demonstrated intercalative binding modes with calf thymus DNA, suggesting that these compounds could disrupt DNA replication in cancer cells .
Antioxidant Mechanism Studies indicated significant scavenging activity against hydroxyl radicals, which could contribute to their cytotoxic effects in cancer therapy .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing this sodium salt compound?

Answer:
The synthesis typically involves bromination and imine formation steps. For brominated aromatic intermediates, a bromine solution in dichloromethane (0.1 M) is added to the precursor under controlled conditions, followed by purification via silica gel chromatography . Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For sodium salts, ensure aqueous solubility by verifying ionic dissociation via conductivity measurements. Structural confirmation can be achieved using SHELX software for crystallographic refinement, which is robust for small-molecule resolution .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

Answer:
Contradictions often arise from tautomerism (e.g., keto-enol equilibria in cyclohexadienone systems) or paramagnetic effects from bromine atoms. Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria.
  • 2D-COSY/NOESY : To distinguish overlapping proton environments.
  • X-ray diffraction : Definitive structural assignment using SHELXL for refinement .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA).

Basic: What are the recommended methods to assess purity and stability during storage?

Answer:

  • HPLC-PDA : Use a C18 column with a water/acetonitrile gradient; monitor for degradation peaks at 254 nm.
  • Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen.
  • Light sensitivity : Store in amber vials at -20°C under inert gas (argon). Sodium salts are hygroscopic; use desiccants with humidity indicators.

Advanced: How can researchers mitigate organic degradation during long-term biological assays?

Answer:
Degradation of brominated phenolic compounds in aqueous media (e.g., cell culture) is temperature-dependent. Solutions:

  • Continuous cooling : Maintain samples at 4°C during assays to slow hydrolysis/oxidation .
  • Stabilizing agents : Add antioxidants (e.g., 0.1% ascorbic acid) or chelators (EDTA) to buffer solutions.
  • Real-time monitoring : Use LC-MS to track degradation products hourly.

Advanced: How to design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

Answer:
Leverage in vitro models like MCF-7 (breast cancer) or A549 (lung cancer) cells :

  • Dose-response curves : Test 0.1–100 µM concentrations; calculate IC₅₀ via MTT assays.
  • ROS detection : Use fluorescent probes (DCFH-DA) to assess oxidative stress induction.
  • Western blotting : Target apoptosis markers (caspase-3, PARP cleavage).
  • Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive effects.

Basic: What analytical techniques are critical for studying substituent effects on the compound’s reactivity?

Answer:

  • Cyclic voltammetry : Measure redox potentials of the phenolic hydroxyl and imine groups.
  • UV-Vis spectroscopy : Monitor quinone formation under alkaline conditions.
  • Kinetic studies : Use stopped-flow techniques to track bromine substitution rates.

Advanced: How to address discrepancies in biological activity data across different research groups?

Answer:
Discrepancies may stem from:

  • Cell line variability : Validate using ≥3 cell lines (e.g., SKMEL-28 vs. B16F10 melanoma) .
  • Batch differences : Characterize compound purity for each batch via HRMS.
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time.

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood for weighing/synthesis due to brominated byproducts.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to optimize crystallization conditions for X-ray structure determination?

Answer:

  • Solvent screening : Test mixtures of DCM/hexane or methanol/water.
  • Temperature gradients : Slow evaporation at 4°C vs. room temperature.
  • Additives : Introduce trace ionic liquids to enhance crystal lattice formation.
    Refine data with SHELXL, which is optimized for small-molecule crystallography .

Advanced: What strategies can validate the sodium ion’s role in the compound’s bioactivity?

Answer:

  • Ion replacement : Synthesize the potassium or lithium salt and compare IC₅₀ values.
  • Chelation studies : Add crown ethers (e.g., 18-crown-6) to sequester sodium; monitor activity loss.
  • Molecular dynamics : Simulate sodium binding to target proteins (e.g., kinases) using GROMACS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.